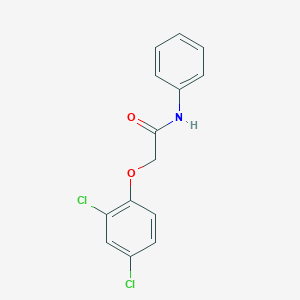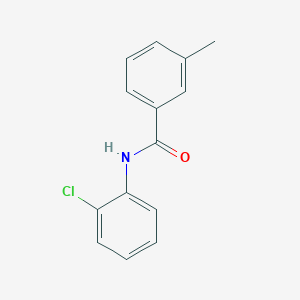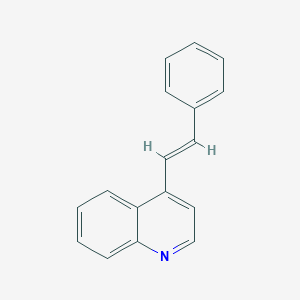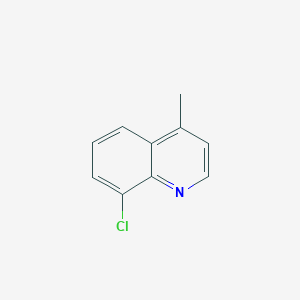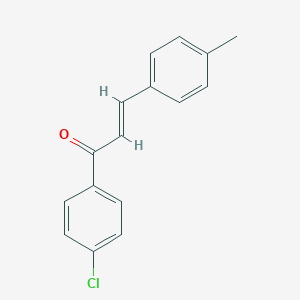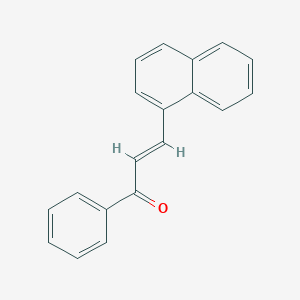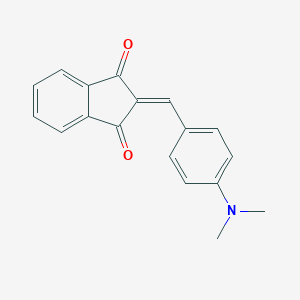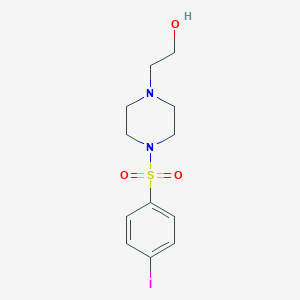
Coumarin, 3,4-diamino-
Overview
Description
Coumarin, 3,4-diamino-, also known as 3,4-diaminocoumarin, is a heterocyclic organic compound with the molecular formula C9H8N2O2. It is a derivative of coumarin and has been found to have various applications in scientific research. In
Mechanism of Action
The mechanism of action of coumarin, 3,4-diamino-, is not fully understood. However, it has been suggested that it may act as a chelating agent, binding to metal ions and forming stable complexes. It has also been suggested that it may interact with DNA and inhibit the activity of enzymes.
Biochemical and Physiological Effects
Coumarin, 3,4-diamino-, has been found to have various biochemical and physiological effects. It has been shown to have antioxidant activity, scavenging free radicals and protecting cells from oxidative damage. It has also been shown to have antibacterial and antifungal activity, inhibiting the growth of various microorganisms.
Advantages and Limitations for Lab Experiments
One of the advantages of coumarin, 3,4-diamino-, is its fluorescent properties, which make it a useful tool for the detection of metal ions and other compounds. It is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of coumarin, 3,4-diamino-, is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for the use of coumarin, 3,4-diamino-, in scientific research. One area of interest is the development of new fluorescent probes for the detection of metal ions and other compounds. Another area of interest is the synthesis of new bioactive compounds based on the structure of coumarin, 3,4-diamino-. Finally, there is potential for the use of coumarin, 3,4-diamino-, in the development of new therapeutic agents for the treatment of various diseases.
Conclusion
In conclusion, coumarin, 3,4-diamino-, is a heterocyclic organic compound with various applications in scientific research. It can be synthesized through a variety of methods and has been found to have fluorescent properties, antioxidant activity, and antibacterial and antifungal activity. While it has potential limitations, such as potential toxicity, it also has potential for the development of new fluorescent probes and therapeutic agents.
Synthesis Methods
Coumarin, 3,4-diamino-, can be synthesized through a variety of methods. One of the most commonly used methods is the reaction between 3-nitrophthalic acid and o-phenylenediamine. This reaction results in the formation of Coumarin, 3,4-diamino-oumarin as a yellow solid. The reaction can be carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid.
Scientific Research Applications
Coumarin, 3,4-diamino-, has been found to have various applications in scientific research. It has been used as a fluorescent probe for the detection of metal ions such as copper and iron. It has also been used as a pH indicator and as a ligand for the preparation of metal complexes. In addition, it has been used in the synthesis of various bioactive compounds such as antitumor and antimicrobial agents.
properties
IUPAC Name |
3,4-diaminochromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c10-7-5-3-1-2-4-6(5)13-9(12)8(7)11/h1-4H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBVQKTUQIJKCAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60191786 | |
| Record name | Coumarin, 3,4-diamino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60191786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Coumarin, 3,4-diamino- | |
CAS RN |
38464-23-2 | |
| Record name | Coumarin, 3,4-diamino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038464232 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Coumarin, 3,4-diamino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60191786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



